molecular formula C9H10N2O2S2 B2872703 N-ethyl-4-isothiocyanatobenzenesulfonamide CAS No. 726144-38-3

N-ethyl-4-isothiocyanatobenzenesulfonamide

Cat. No. B2872703
CAS RN: 726144-38-3
M. Wt: 242.31
InChI Key: XKOLBTBZTBGUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-ethyl-4-isothiocyanatobenzenesulfonamide” is a chemical compound with the molecular formula C9H10N2O2S2 and a molecular weight of 242.32 . It is used for research purposes, particularly in proteomics research .


Physical And Chemical Properties Analysis

“N-ethyl-4-isothiocyanatobenzenesulfonamide” is a solid at room temperature. It has a predicted melting point of 138.78°C and a predicted boiling point of 394.9°C at 760 mmHg. Its predicted density is 1.3 g/cm³ .

Scientific Research Applications

Safety and Hazards

“N-ethyl-4-isothiocyanatobenzenesulfonamide” is classified as a danger according to its safety data sheet. It is hazardous if ingested, inhaled, or comes into contact with skin. It can cause skin and eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-ethyl-4-isothiocyanatobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S2/c1-2-11-15(12,13)9-5-3-8(4-6-9)10-7-14/h3-6,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOLBTBZTBGUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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